

Comparison of Analytical Methods for 5-FU Quantification

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Compound Focus: 5-Fluorouracil-15N2

CAS No.: 68941-95-7

Cat. No.: S766250

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Feature	RP-HPLC with UV Detection [1]	UPLC-MS/MS [2]
Application	Bulk drug & pharmaceutical dosage forms; stability studies	Aqueous humor (rabbit); ocular pharmacokinetic studies
Internal Standard (IS)	Not specified	Allopurinol
Linearity Range	10 - 100 µg/mL [1]	10.5 - 2000 ng/mL (approx. 0.0105 - 2 µg/mL) [2]
Detection Limit	Not specified (LOD not a focus for an assay method)	LOD: 3.55 ng/mL [2]
Accuracy (Recovery)	104.69% [1]	Within ICH validation limits (specific data not provided in abstract) [2]
Precision (RSD)	< 2% [1]	Within ICH validation limits [2]
Key Advantages	Robust, cost-effective; validated as stability-indicating per ICH guidelines [1]	High sensitivity, specificity, and speed; ideal for low-volume biological samples [2]

Feature	RP-HPLC with UV Detection [1]	UPLC-MS/MS [2]
Sample Preparation	Dilution and filtration [1]	Liquid-liquid extraction with ethyl acetate [2]
Run Time	~6 minutes (for 5-FU peak) [1]	2.5 minutes [2]

Experimental Protocols in Detail

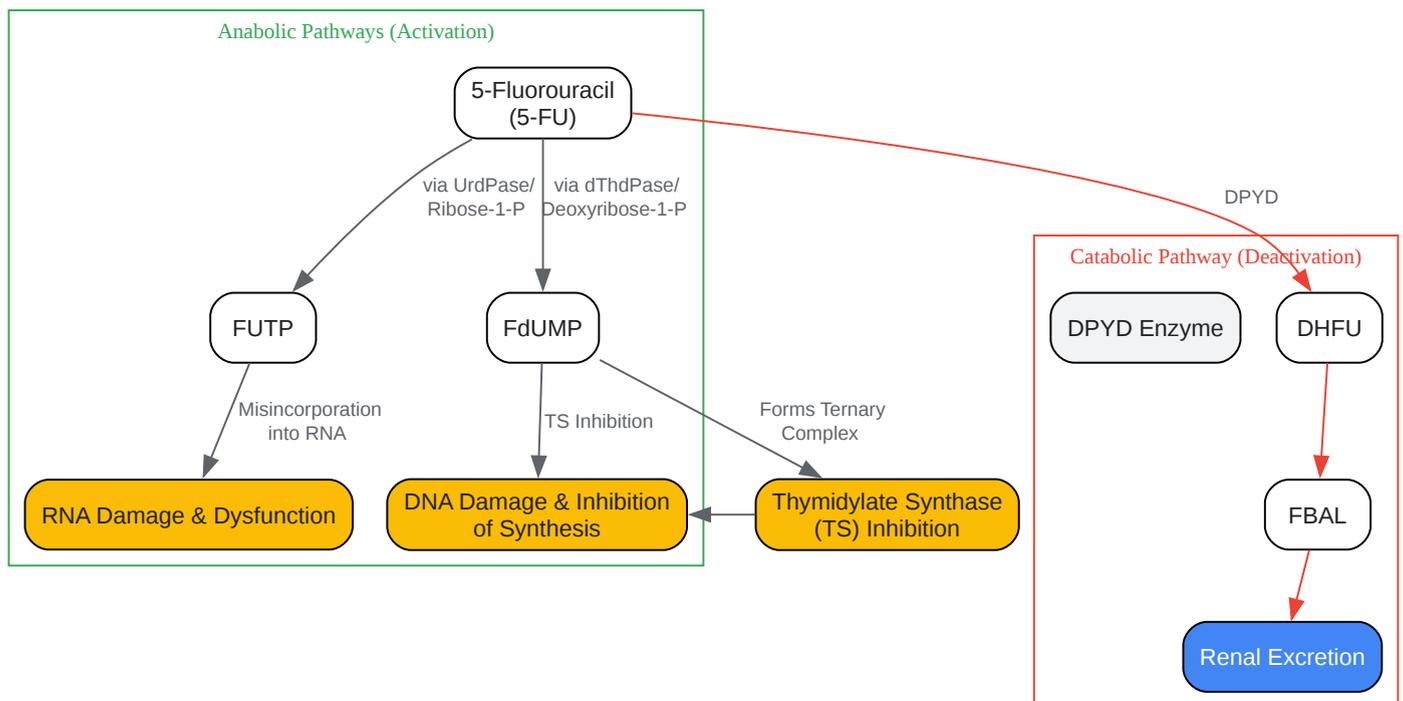
The methodologies from the search results provide detailed experimental workflows that you can adapt for your own validation studies.

- **Stability-Indicating RP-HPLC Method [1]:** This method is designed to specifically measure 5-FU in the presence of its degradation products and excipients.
 - **Chromatographic Conditions:**
 - **Column:** C-18 reversed phase (Phenomenex; Prodigy ODS3V, 250×4.6 mm, 5 μ)
 - **Mobile Phase:** 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 5.0
 - **Flow Rate:** 1.2 mL/min
 - **Detection:** UV at 254 nm
 - **Column Temperature:** 30 °C
 - **Sample Preparation:** A stock solution of 1 mg/mL of 5-FU in water is prepared. For analysis, this is diluted with the mobile phase to concentrations within the linear range (10-100 μg/mL) and filtered through a 0.45 μm filter before injection.
 - **Forced Degradation (Stress Testing):** The method was applied to samples stressed under various conditions, including **acidic** (HCl), **alkaline** (NaOH), **oxidative** (H₂O₂), and **photolytic** conditions, to prove its stability-indicating power. Significant degradation was observed primarily under alkaline conditions [1].
- **UPLC-MS/MS Method for Biological Fluids [2]:** This method is optimized for high sensitivity in complex biological matrices like aqueous humor.
 - **Chromatographic Conditions:**
 - **Column:** Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 μm)
 - **Mobile Phase:** Isocratic elution with Acetonitrile and 10 mM Ammonium Acetate (95:5, v/v)
 - **Flow Rate:** 0.3 mL/min
 - **Run Time:** 2.5 minutes

- **Mass Spectrometric Conditions:**
 - **Ionization Mode:** Electrospray Ionization (Negative mode)
 - **Detection:** Multiple Reaction Monitoring (MRM)
 - **Ion Transitions:** 5-FU: m/z 128.92 \rightarrow 41.68; Allopurinol (IS): m/z 134.80 \rightarrow 64.10
- **Sample Preparation:** Aqueous humor samples were processed using liquid-liquid extraction with ethyl acetate. The use of an internal standard (allopurinol) is critical for correcting for matrix effects and recovery losses in this sensitive bioanalytical method [2].

5-FU Activation and Metabolism Pathways

The efficacy and toxicity of 5-FU are governed by its complex metabolic pathways. The following diagram summarizes the key anabolic (activation) and catabolic (deactivation) processes.



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This diagram illustrates the primary mechanisms of 5-FU's anti-tumor activity and its primary route of deactivation [3].

The Role of a Stable Isotope-Labeled Internal Standard

Although not found in the search results, using **5-Fluorouracil-15N2** as an internal standard is considered a gold-standard practice in LC-MS/MS bioanalysis, particularly for the following reasons:

- **Compensation for Matrix Effects:** It co-elutes with the analyte (5-FU) and has nearly identical chemical properties, but can be distinguished by the mass spectrometer. This allows it to perfectly correct for ion suppression or enhancement caused by the sample matrix.
- **Improved Accuracy and Precision:** It accounts for variability in sample preparation steps like extraction, evaporation, and reconstitution, leading to more reliable quantitative results.

To implement a method with **5-Fluorouracil-15N2**, you would follow a protocol similar to the UPLC-MS/MS method described above [2], but replace allopurinol with the stable isotope-labeled standard. The MRM transition for **5-Fluorouracil-15N2** would be set to a higher m/z value (e.g., m/z 130.92 \rightarrow 41.68, assuming the two ^{14}N atoms are replaced) [2].

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References

1. A Stability-Indicating RP-HPLC Assay Method for 5 ... [pmc.ncbi.nlm.nih.gov]
2. Development and Validation of UPLC-MS/MS Method for ... [mdpi.com]
3. 5-Fluorouracil: A Narrative Review on the Role of Regulatory ... [pmc.ncbi.nlm.nih.gov]

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